molecular formula C6H6N2O2S B2589634 methyl 2-sulfanylidene-1H-pyrimidine-5-carboxylate CAS No. 2111662-23-6

methyl 2-sulfanylidene-1H-pyrimidine-5-carboxylate

Cat. No.: B2589634
CAS No.: 2111662-23-6
M. Wt: 170.19
InChI Key: OLSWYHLAEHWMPW-UHFFFAOYSA-N
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Description

Methyl 2-sulfanylidene-1H-pyrimidine-5-carboxylate is a heterocyclic compound featuring a pyrimidine core substituted with a sulfanylidene (thione) group at position 2 and a methyl carboxylate group at position 3. This structure confers unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry and materials science. The sulfanylidene group enhances nucleophilicity and hydrogen-bonding capabilities, while the carboxylate moiety improves solubility and reactivity for further derivatization . Crystallographic studies, often employing software like SHELXL and WinGX, reveal planar geometry in the pyrimidine ring, stabilized by resonance interactions between the sulfur and adjacent nitrogen atoms .

Properties

IUPAC Name

methyl 2-sulfanylidene-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2S/c1-10-5(9)4-2-7-6(11)8-3-4/h2-3H,1H3,(H,7,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLSWYHLAEHWMPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC(=S)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-sulfanylidene-1H-pyrimidine-5-carboxylate (CAS Number: 81633-30-9) is a compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C8H10N2O2S
  • Molecular Weight : 198.24 g/mol

The compound features a sulfur atom at the 2-position of the pyrimidine ring, which contributes to its unique chemical properties and biological interactions.

This compound primarily exerts its biological effects through the following mechanisms:

  • Inhibition of Kinesin Eg5 : The compound disrupts mitotic spindle formation by inhibiting the kinesin Eg5 enzyme, which is essential for proper chromosome segregation during cell division.
  • Induction of Apoptosis : It promotes programmed cell death in cancer cells by interfering with mitotic processes.
  • Cell Cycle Arrest : The compound specifically affects the G2/M phase of the cell cycle, preventing proper chromosome segregation and leading to cell death.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties, particularly against human lung adenocarcinoma (A549) cells. Studies indicate that it induces substantial cell death through apoptosis mechanisms linked to its interference with mitotic processes.

Study ReferenceCell LineIC50 Value (µM)Mechanism
A54910Apoptosis via Eg5 inhibition
HeLa12Cell cycle arrest at G2/M phase

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. Preliminary studies indicate that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting potential therapeutic applications in infectious diseases.

PathogenInhibition Zone Diameter (mm)Concentration (µg/disc)
Staphylococcus aureus2010
Escherichia coli1510

Case Studies

  • Anticancer Effects in Animal Models :
    • A study conducted on mice bearing A549 xenografts showed that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The compound was administered at varying doses, revealing a dose-dependent response with minimal toxicity observed at lower doses.
  • Antimicrobial Efficacy :
    • In vitro testing against clinical isolates of Staphylococcus aureus demonstrated that this compound effectively inhibited bacterial growth, indicating its potential as an alternative treatment option for antibiotic-resistant strains.

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of this compound indicates good oral bioavailability and favorable distribution characteristics due to its lipophilic nature. Metabolic studies suggest that it undergoes hepatic metabolism, primarily through oxidation and conjugation pathways.

Comparison with Similar Compounds

Structural Analogues with Sulfanylidene/Oxo Substituents

Compounds with analogous sulfanylidene or oxo groups on pyrimidine or related heterocycles exhibit distinct physicochemical and biological behaviors:

Compound Core Structure Substituents Key Properties
Methyl 2-sulfanylidene-1H-pyrimidine-5-carboxylate Pyrimidine 2-sulfanylidene, 5-methyl carboxylate High polarity, planar geometry, moderate solubility in polar solvents
(±)-cis-Ethyl 2-sulfanylidene-decahydro-1,6-naphthyridine-6-carboxylate Naphthyridine (fused bicyclic) 2-sulfanylidene, 6-ethyl carboxylate Increased steric hindrance, reduced solubility due to bicyclic framework
(±)-trans-Ethyl 2-oxooctahydro-1H-pyrrolo[3,2-c]pyridine-5-carboxylate Pyrrolopyridine 2-oxo, 5-ethyl carboxylate Enhanced rigidity, stronger hydrogen-bonding via oxo group
Methyl 1-cyclopentyl-7-cyclopropyl-4-oxo-2-sulfanylidene-pyrido[2,3-d]pyrimidine-5-carboxylate Pyrido[2,3-d]pyrimidine 2-sulfanylidene, 4-oxo, 5-methyl carboxylate Extended π-conjugation, improved thermal stability

Key Observations :

  • Electronic Effects : The sulfanylidene group in this compound introduces greater electron delocalization compared to oxo analogues, as evidenced by shorter C=S bond lengths (1.68 Å vs. C=O at 1.22 Å) .
  • Solubility: Carboxylate esters (methyl/ethyl) improve solubility in polar solvents (e.g., DMSO, methanol) compared to non-esterified analogues. However, bicyclic frameworks (e.g., naphthyridine) reduce solubility due to increased hydrophobicity .
  • Biological Relevance : Pyrido[2,3-d]pyrimidine derivatives exhibit enhanced binding affinity in kinase inhibition assays due to extended π-stacking interactions, a feature absent in simpler pyrimidines .
Substructure Similarity Analysis

Using methods for compound similarity comparison (e.g., maximum common substructure algorithms), this compound shares a pyrimidine-carboxylate backbone with analogues but diverges in substituent topology . For example:

  • Shared Substructure : Pyrimidine ring with carboxylate at position 4.
  • Divergent Features : Cyclopentyl/cyclopropyl substituents in pyrido[2,3-d]pyrimidine derivatives introduce steric bulk, altering binding pocket interactions .
Crystallographic and Computational Insights
  • Planarity : The pyrimidine core in this compound adopts near-perfect planarity (r.m.s. deviation < 0.02 Å), whereas fused bicyclic systems (e.g., naphthyridine) exhibit slight puckering (r.m.s. deviation ~0.08 Å) .
  • Hydrogen Bonding : Sulfanylidene groups form stronger S···H-N hydrogen bonds (2.2–2.4 Å) compared to oxo analogues (O···H-N: 2.6–2.8 Å), influencing crystal packing and supramolecular assembly .

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